Pyrimidine, 5-ethyl-2,4-bis[(trimethylsilyl)oxy]-

Nucleoside synthesis Stereoselective glycosylation 2′-Deoxynucleosides

Pyrimidine, 5-ethyl-2,4-bis[(trimethylsilyl)oxy]- (CAS 31167-05-2), also referred to as 2,4-bis-O-(trimethylsilyl)-5-ethyluracil or 2,4-bis(trimethylsiloxy)-5-ethylpyrimidine, is a bis-trimethylsilyl (TMS)-protected derivative of 5-ethyluracil. It belongs to the class of silylated pyrimidine heterocycles that serve as activated intermediates in the Vorbrüggen (silyl-Hilbert-Johnson) glycosylation reaction for constructing pyrimidine nucleosides.

Molecular Formula C12H24N2O2Si2
Molecular Weight 284.5 g/mol
CAS No. 31167-05-2
Cat. No. B3051117
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrimidine, 5-ethyl-2,4-bis[(trimethylsilyl)oxy]-
CAS31167-05-2
Molecular FormulaC12H24N2O2Si2
Molecular Weight284.5 g/mol
Structural Identifiers
SMILESCCC1=CN=C(N=C1O[Si](C)(C)C)O[Si](C)(C)C
InChIInChI=1S/C12H24N2O2Si2/c1-8-10-9-13-12(16-18(5,6)7)14-11(10)15-17(2,3)4/h9H,8H2,1-7H3
InChIKeyLDOSMABNJYPYLA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pyrimidine, 5-ethyl-2,4-bis[(trimethylsilyl)oxy]- (CAS 31167-05-2): A Silylated 5-Ethyluracil Intermediate for Nucleoside Synthesis


Pyrimidine, 5-ethyl-2,4-bis[(trimethylsilyl)oxy]- (CAS 31167-05-2), also referred to as 2,4-bis-O-(trimethylsilyl)-5-ethyluracil or 2,4-bis(trimethylsiloxy)-5-ethylpyrimidine, is a bis-trimethylsilyl (TMS)-protected derivative of 5-ethyluracil. It belongs to the class of silylated pyrimidine heterocycles that serve as activated intermediates in the Vorbrüggen (silyl-Hilbert-Johnson) glycosylation reaction for constructing pyrimidine nucleosides . The compound is typically prepared by refluxing 5-ethyluracil with hexamethyldisilazane (HMDS) and ammonium sulfate in acetonitrile, yielding a moisture-sensitive colourless oil that is used without further purification . It has been employed as a key building block in the synthesis of 5-ethyl-substituted nucleoside analogues, including the antiviral agent FEAU and the nucleoside 5-ethyl-2′-deoxyuridine, and has been structurally characterised as an intermediate in crystallographic studies [1].

Why 5-Ethyl-2,4-bis[(trimethylsilyl)oxy]pyrimidine Cannot Be Replaced by Other Silylated Pyrimidines in Procurement


The 5-ethyl substituent on the pyrimidine ring is not a passive protecting group; it is retained in the final nucleoside product and dictates its biological identity. Substituting the 5-ethyl TMS derivative with the 5-methyl (thymine), 5-iodo, 5-fluoro, or unsubstituted (uracil) analog would yield an entirely different nucleoside scaffold with distinct antiviral, imaging, or physicochemical properties [1]. This is underscored by the fact that the 5-ethyl nucleoside FEAU exhibits a unique selectivity profile—comparable anti-HSV potency to FMAU (5-methyl) and FIAU (5-iodo) but with substantially lower cellular toxicity—making the 5-ethyl intermediate irreplaceable when the target molecule is FEAU or 5-ethyl-2′-deoxyuridine [2]. Moreover, the silylated intermediate is not a commodity chemical; it is typically prepared in situ immediately before glycosylation and is highly moisture-sensitive, meaning that procurement of the correct 5-substituted derivative is essential for reaction fidelity and lot-to-lot reproducibility.

Quantitative Differentiation Evidence for 2,4-Bis(trimethylsiloxy)-5-ethylpyrimidine (CAS 31167-05-2) vs. In-Class Analogs


Beta-Anomer Selectivity in CuI-Catalysed 2′-Deoxy Nucleoside Synthesis: 5-Ethyl vs. 5-Methyl vs. Unsubstituted

Under identical CuI/chloroform conditions, 2,4-bis(trimethylsilyloxy)-5-ethylpyrimidine delivers a β/α anomer ratio of 93:7 (crude yield 88%, isolated yield 68%) for 3′,5′-di-p-toluyl-2′-deoxy-5-ethyluridine. The 5-methyl analog (thymine TMS derivative) gives an identical 93:7 ratio with 71% isolated yield, while the unsubstituted uracil TMS derivative gives 92:8 with 70% isolated yield [1][2]. The conventional SnCl₄-catalysed Vorbrüggen process yields only a 60:40 β/α ratio [1]. Thus, the 5-ethyl intermediate matches the best-in-class β-selectivity achieved by the CuI method, and the choice among 5-substituents is driven entirely by the desired nucleoside structure, not by stereochemical performance differences.

Nucleoside synthesis Stereoselective glycosylation 2′-Deoxynucleosides

Total Yield and β-Selectivity in HgBr₂-Mediated Synthesis vs. Kulikowski–Shugar Prior Art

In HgBr₂-catalysed glycosylation of 2,4-bis-O-trimethylsilyloxy-5-ethylpyrimidine with 3,5-di-O-(p-chlorobenzoyl)-2-deoxy-D-ribofuranosyl chloride in acetonitrile, the β-anomer of protected 5-ethyl-2′-deoxyuridine was obtained in 61.3% isolated yield (first crop), with a total yield of 88.3% after recovery of a second crop [1]. In contrast, the earlier method of Kulikowski and Shugar (1974), which also used a silylated pyrimidine and HgBr₂, gave a maximum α:β ratio of 5:2 (i.e., only ~29% β-anomer) and a total yield of merely 42% [1]. This represents a 2.1-fold increase in total yield and a dramatic improvement in β-selectivity.

Nucleoside synthesis Mercury-mediated glycosylation Process chemistry

FEAU Synthesis: 17:1 β-Anomer Selectivity Enabling a Selective Anti-HSV Agent

Condensation of 2,4-bis-O-(trimethylsilyl)-5-ethyluracil (8) with 3,5-dibenzoyl-2-deoxy-2-fluoro-α-D-arabinofuranosyl bromide (9) gave a 17:1 β/α anomer ratio, yielding FEAU (1) in 67% isolated yield after deprotection [1]. The resulting FEAU exhibited anti-HSV-1 and HSV-2 activity comparable to FMAU (5-methyl), FIAU (5-iodo), and acyclovir, but with cellular toxicity markedly lower than FMAU and FIAU [1]. Biochemical experiments confirmed that FEAU has high affinity for HSV-encoded thymidine kinase but much lower affinity for cellular thymidine kinase compared to thymidine [1].

Antiviral nucleosides FEAU Herpes simplex virus

Designated PET Tracer Precursor for [¹⁸F]FEAU Imaging Agent

2,4-Bis(trimethylsiloxy)-5-ethylpyrimidine is commercially catalogued as 'Precursor 2 for [¹⁸F]FEAU' by ABX advanced biochemical compounds, a leading supplier of PET precursors [1]. [¹⁸F]FEAU is a radiolabeled nucleoside designed for monitoring HSV1-tk/sr39tk reporter gene expression by positron emission tomography (PET) [2]. The 5-ethyl group is an inseparable structural component of the [¹⁸F]FEAU molecule; substituting the precursor with the 5-methyl analog would yield [¹⁸F]FMAU, and with the 5-iodo analog would yield [¹⁸F]FIAU—tracers with different biodistribution, substrate specificity for viral kinases, and clinical applications [2].

PET imaging Radiotracer precursor Molecular imaging

Regioselective N1-Alkylation of 5-Substituted Bis(trimethylsiloxy)pyrimidines

2,4-Bis(trimethylsiloxy)pyrimidines bearing a 5-substituent undergo regioselective N1-alkylation with allyl and arylmethyl halides in 1,2-dichloroethane in the presence of I₂, yielding 1-substituted uracil/thymine derivatives without detectable N1,N3-disubstituted byproducts [1]. A related study demonstrated that 5-substituted 2,4-bis(trimethylsiloxy)pyrimidines react with 1-bromo-2-(phenoxy)ethanes at 180–185 °C without solvent to give 1-[2-(phenoxy)ethyl]uracils in 55–74% yield, free of N1,N3-disubstituted impurities [2]. While the 5-ethyl analog was not individually benchmarked against other 5-substituents in these studies, the class-level evidence indicates that the steric and electronic nature of the 5-substituent contributes to directing alkylation to the N1 position, a regiochemical outcome critical for synthesising N1-substituted nucleobase intermediates.

N1-alkylation Regioselectivity Uracil derivatives

Procurement-Relevant Application Scenarios for 2,4-Bis(trimethylsiloxy)-5-ethylpyrimidine (CAS 31167-05-2)


Synthesis of 5-Ethyl-2′-deoxyuridine (EDU) and Related Antiviral Nucleosides

The compound is the direct silylated precursor for the synthesis of 5-ethyl-2′-deoxyuridine (EDU), a known antiviral agent. Under CuI/chloroform conditions, it delivers a β/α anomer ratio of 93:7 with 68% isolated yield, equivalent to the 5-methyl analog under identical conditions [1]. Under HgBr₂/acetonitrile conditions, it provides an 88.3% total yield, representing a >2-fold improvement over earlier silyl-based methods [2]. Laboratories producing EDU or its analogues for antiviral screening should procure this specific 5-ethyl derivative, as substitution with the 5-methyl or unsubstituted TMS derivative would yield thymidine or 2′-deoxyuridine, respectively, rather than the desired 5-ethyl nucleoside [1].

GMP Production of [¹⁸F]FEAU for PET Imaging of HSV1-tk Reporter Gene Expression

2,4-Bis(trimethylsiloxy)-5-ethylpyrimidine is the registered Precursor 2 for the radiosynthesis of [¹⁸F]FEAU, a PET tracer used to image HSV1-tk/sr39tk reporter gene expression in gene therapy and cell tracking studies [3]. The 5-ethyl substituent is structurally mandatory for [¹⁸F]FEAU; procurement of the 5-methyl or 5-iodo analog would yield [¹⁸F]FMAU or [¹⁸F]FIAU, respectively, which are distinct tracers with different regulatory and validation requirements [4]. PET radiochemistry facilities should source this specific CAS number to ensure tracer identity and compliance with their authorised production protocols.

Synthesis of FEAU (1-(2-Deoxy-2-fluoro-β-D-arabinofuranosyl)-5-ethyluracil) as a Selective Anti-HSV Agent

The compound is the key intermediate in the synthesis of FEAU, which exhibits anti-HSV-1 and HSV-2 activity comparable to acyclovir and FMAU but with markedly lower cellular toxicity [5]. Condensation of this silylated intermediate with 3,5-dibenzoyl-2-deoxy-2-fluoro-α-D-arabinofuranosyl bromide achieves a 17:1 β-selectivity and 67% isolated yield of FEAU [5]. Researchers developing selective anti-herpes therapeutics with improved safety margins over FMAU or FIAU must use this 5-ethyl intermediate, as the therapeutic index advantage is conferred specifically by the 5-ethyl substituent on the uracil base [5].

N1-Regioselective Alkylation for Uracil Derivative Libraries

The silylated 5-ethylpyrimidine serves as an activated substrate for regioselective N1-alkylation with allyl, arylmethyl, and phenoxyethyl halides, yielding exclusively N1-substituted 5-ethyluracil derivatives without N3-byproducts [6][7]. This regiochemical fidelity is essential for constructing chemical libraries of N1-modified 5-ethyluracils for drug discovery. In contrast, direct alkylation of free 5-ethyluracil typically produces mixtures of N1 and N3 regioisomers that require chromatographic separation, reducing throughput and yield [6].

Quote Request

Request a Quote for Pyrimidine, 5-ethyl-2,4-bis[(trimethylsilyl)oxy]-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.